molecular formula C28H25N3O4S2 B12141851 Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)[1]benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)[1]benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Cat. No.: B12141851
M. Wt: 531.6 g/mol
InChI Key: IBNCJCVDZOIDQF-UHFFFAOYSA-N
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Description

Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)1benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)1benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves multiple steps, starting with the preparation of the benzothieno pyrimidine core. This core is typically synthesized through a series of cyclization reactions involving thiophene and pyrimidine derivatives. The allyl group is introduced through an alkylation reaction, and the final acetamide derivative is obtained by reacting the intermediate with acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)1benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group or the acetamide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted acetamide derivatives.

Scientific Research Applications

Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)1benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)1benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but common pathways include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • Acetamide, 2-[(3,4,5,6,7,8-hexahydro-3-methyl-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl)thio]

Uniqueness

Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)1benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- is unique due to its specific structural features, such as the presence of the allyl group and the dibenzofuranyl moiety

Properties

Molecular Formula

C28H25N3O4S2

Molecular Weight

531.6 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C28H25N3O4S2/c1-3-12-31-27(33)25-17-9-5-7-11-23(17)37-26(25)30-28(31)36-15-24(32)29-19-14-21-18(13-22(19)34-2)16-8-4-6-10-20(16)35-21/h3-4,6,8,10,13-14H,1,5,7,9,11-12,15H2,2H3,(H,29,32)

InChI Key

IBNCJCVDZOIDQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NC5=C(C6=C(S5)CCCC6)C(=O)N4CC=C

Origin of Product

United States

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